molecular formula C26H19N5O3S B11576045 (5Z)-2-(furan-2-yl)-5-{[3-(4-methoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-2-(furan-2-yl)-5-{[3-(4-methoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11576045
M. Wt: 481.5 g/mol
InChI Key: JNKBMOPZPHZCGW-HMAPJEAMSA-N
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Description

The compound (5Z)-2-(furan-2-yl)-5-{[3-(4-methoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one is a complex organic molecule with potential applications in various fields such as medicinal chemistry and materials science. This compound features a unique structure that includes a furan ring, a pyrazole ring, and a triazolothiazole core, making it an interesting subject for chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-(furan-2-yl)-5-{[3-(4-methoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate diketone.

    Synthesis of the triazolothiazole core: This involves the cyclization of a thiosemicarbazide derivative with an α-haloketone.

    Coupling of the furan ring: The final step involves the condensation of the furan ring with the previously formed intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can target the pyrazole ring, potentially converting it to a dihydropyrazole derivative.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Dihydropyrazole derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry, potentially serving as a catalyst in organic reactions.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biology and Medicine

    Drug Development: Due to its complex structure, the compound may exhibit biological activity, making it a potential lead compound in drug discovery.

    Biochemical Research: It can be used as a probe to study various biochemical pathways and interactions.

Industry

    Polymer Science: The compound can be incorporated into polymers to enhance their properties, such as thermal stability or conductivity.

    Agriculture: It may be used in the development of agrochemicals, such as pesticides or herbicides.

Mechanism of Action

The mechanism by which (5Z)-2-(furan-2-yl)-5-{[3-(4-methoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-2-(furan-2-yl)-5-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one
  • (5Z)-2-(furan-2-yl)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one

Uniqueness

The presence of the methoxy and methyl groups on the phenyl ring in (5Z)-2-(furan-2-yl)-5-{[3-(4-methoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one distinguishes it from similar compounds. These substituents can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it unique in its class.

Properties

Molecular Formula

C26H19N5O3S

Molecular Weight

481.5 g/mol

IUPAC Name

(5Z)-2-(furan-2-yl)-5-[[3-(4-methoxy-3-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C26H19N5O3S/c1-16-13-17(10-11-20(16)33-2)23-18(15-30(28-23)19-7-4-3-5-8-19)14-22-25(32)31-26(35-22)27-24(29-31)21-9-6-12-34-21/h3-15H,1-2H3/b22-14-

InChI Key

JNKBMOPZPHZCGW-HMAPJEAMSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)C2=NN(C=C2/C=C\3/C(=O)N4C(=NC(=N4)C5=CC=CO5)S3)C6=CC=CC=C6)OC

Canonical SMILES

CC1=C(C=CC(=C1)C2=NN(C=C2C=C3C(=O)N4C(=NC(=N4)C5=CC=CO5)S3)C6=CC=CC=C6)OC

Origin of Product

United States

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